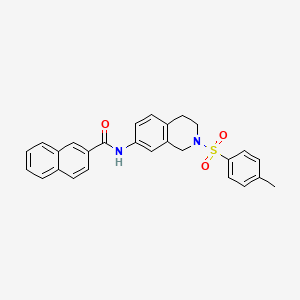

![molecular formula C15H14ClNO3S B3017406 2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-36-8](/img/structure/B3017406.png)

2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

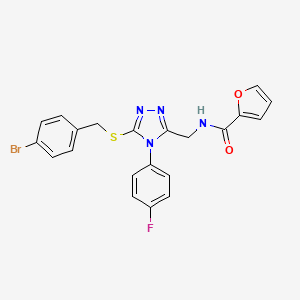

“2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C15H14ClNO2S. It has an average mass of 307.795 Da and a monoisotopic mass of 307.043365 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a sulfinyl group (a sulfur atom double-bonded to an oxygen atom), attached to a carbon of the benzhydryl group. From this sulfur group at R2, an acetamide group is bound at its free carbon through a carbonyl group to an amine group .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 492.5±40.0 °C at 760 mmHg, and a flash point of 251.6±27.3 °C. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Scientific Research Applications

Medicinal Chemistry

“2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide” is a type of phenoxy acetamide derivative . Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities . Medicinal chemistry uses many chemical techniques and new computational chemistry applications to study the utilization of drugs and their biological effects .

Anti-Cancer Activity

Some compounds similar to “2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide” have exhibited potent anti-cancer activity against a variety of cell lines . For example, compounds (E)-5-(3-(4-chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide (75) and (E)-N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-(3-(4-chlorophenyl)acryloyl)-2 methoxy benzenesulfonamide (76) have shown significant anti-cancer activity .

Organic Synthesis

Sulfinamides, a class of compounds to which “2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide” belongs, find applications in organic synthesis . An efficient photocatalytic approach has been developed for the convenient preparation of sulfinamides .

Pharmaceuticals

Sulfinamides are also used in the pharmaceutical industry . Commercially available potassium trifluoro(organo)borates and readily available sulfinyl amines are used and converted to a series of alkyl or aryl sulfinamides in moderate to high yields .

properties

IUPAC Name |

2-(2-chlorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-20-12-8-6-11(7-9-12)17-15(18)10-21(19)14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOAMWWFRUIBEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50085784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B3017323.png)

![2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3017328.png)

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3017330.png)

![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)

![4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3017339.png)

![N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B3017343.png)

![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3017346.png)